molecular formula C15H13N5O2S B5856018 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No. B5856018
M. Wt: 327.4 g/mol
InChI Key: LNYQTFARZFJLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. However, studies have shown that it interacts with specific enzymes and receptors in the body, leading to inhibitory effects. For example, the compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. This inhibition can lead to changes in gene expression, which can have therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has various biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and reduce inflammation. Additionally, the compound has been found to have neuroprotective effects, which could make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine in lab experiments is its specificity. The compound has been found to interact with specific enzymes and receptors, making it a useful tool for studying these targets. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound can be toxic to cells, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. One potential area of research is the development of new drugs based on the compound's inhibitory effects. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases. Finally, more research is needed to determine the optimal doses and conditions for using the compound in lab experiments.
In conclusion, 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine is a chemical compound that has potential applications in scientific research, particularly in the areas of drug discovery and disease treatment. The compound's specificity and inhibitory effects make it a useful tool for studying specific enzymes and receptors. However, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine involves a multi-step process that starts with the reaction of 4-methyl-2-nitroaniline with thioacetic acid. The resulting product is then reacted with 2-bromo-3-cyanopyridine to produce 2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine. This synthesis method has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine has been studied for its potential applications in scientific research. One of the areas where this compound has shown promise is in the field of drug discovery. It has been found to have inhibitory effects on specific enzymes and receptors, making it a potential candidate for the development of new drugs. Additionally, the compound has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.

properties

IUPAC Name

2-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c1-19-14(13-4-2-3-9-16-13)17-18-15(19)23-10-11-5-7-12(8-6-11)20(21)22/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYQTFARZFJLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

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